molecular formula C10H14ClN3O4 B8578914 2-[2-Chloro-4-(2-hydroxyethylamino)-5-nitroanilino]ethanol CAS No. 50610-30-5

2-[2-Chloro-4-(2-hydroxyethylamino)-5-nitroanilino]ethanol

Cat. No.: B8578914
CAS No.: 50610-30-5
M. Wt: 275.69 g/mol
InChI Key: ARNOCIJYIDDUMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Chloro-4-(2-hydroxyethylamino)-5-nitroanilino]ethanol is a useful research compound. Its molecular formula is C10H14ClN3O4 and its molecular weight is 275.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

50610-30-5

Molecular Formula

C10H14ClN3O4

Molecular Weight

275.69 g/mol

IUPAC Name

2-[2-chloro-4-(2-hydroxyethylamino)-5-nitroanilino]ethanol

InChI

InChI=1S/C10H14ClN3O4/c11-7-5-9(13-2-4-16)10(14(17)18)6-8(7)12-1-3-15/h5-6,12-13,15-16H,1-4H2

InChI Key

ARNOCIJYIDDUMQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])NCCO)Cl)NCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

79.0 g (0.33 mole) of 1-beta-hydroxyethylamino-2-nitro-4-amino-5-chlorobenzene were dissolved in 150 ml methylglycol and 36 g (0.5 mole) ethylenechlorohydrin. 19.8 g of NaOH dissolved in 180 ml water were then added while stirring over a period of 3 hours at a bath temperature of 130°C. The final product was removed by suction after cooling and was recrystallized from water. Yield: 35 g 1,4-di-(beta-hydroxyethylamino)-2-nitro-5-chlorobenzene; m.p.: 127°-128°C. Analysis: C10H14N3O4Cl
Name
1-beta-hydroxyethylamino-2-nitro-4-amino-5-chlorobenzene
Quantity
79 g
Type
reactant
Reaction Step One
[Compound]
Name
methylglycol
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
Name
Quantity
19.8 g
Type
reactant
Reaction Step Three
Name
Quantity
180 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.